(5-(Methylsulfonyl)pyridin-3-yl)methanamine
Description
(5-(Methylsulfonyl)pyridin-3-yl)methanamine is a pyridine-based compound with a methylsulfonyl substituent at the 5-position and a methanamine group at the 3-position of the pyridine ring. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol.
Properties
IUPAC Name |
(5-methylsulfonylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOEZIBCHMZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloromethyl-5-methylsulfonylpyridine with ammonia or an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (5-(Methylsulfonyl)pyridin-3-yl)methanamine often involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, and typically involves the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-(Methylsulfonyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
(5-(Methylsulfonyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (5-(Methylsulfonyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Key Compounds :
Analysis :
Core Heterocycle Modifications
Key Compounds :
Analysis :
- Thiazole/Thiophene vs. Pyridine : Thiazole and thiophene cores introduce additional sulfur atoms, which may enhance metal coordination (e.g., in LOX active sites) . Pyridine derivatives, however, offer nitrogen-based basicity, influencing pH-dependent solubility.
- Activity : Thiazole derivatives in demonstrate potent LOX inhibition, suggesting that heterocycle choice critically impacts target engagement.
Sulfonyl Group Derivatives
Key Compounds :
Analysis :
- Electronic Effects : Methylsulfonyl provides a compromise between electron withdrawal and steric demand, making it versatile in medicinal chemistry .
Antimicrobial Activity :
- N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines (e.g., compound 4b) show potent activity against S. aureus (MIC = 8 µg/mL) .
Enzyme Inhibition :
- (5-((5-(Methylsulfonyl)biphenyl-3-yl)sulfonyl)thiazol-2-yl)methanamine inhibits LOXL2 with IC₅₀ = 23 nM .
Biological Activity
(5-(Methylsulfonyl)pyridin-3-yl)methanamine, also known by its chemical name, has garnered attention in recent years due to its potential pharmacological properties. This compound is characterized by the presence of a methylsulfonyl group attached to a pyridine ring, which is a structural feature that may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1211584-23-4
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 190.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methylsulfonyl group may enhance solubility and bioavailability, facilitating better interaction with enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially influencing cellular signaling mechanisms.
Antimicrobial Activity
Recent investigations have reported that this compound demonstrates significant antimicrobial properties. In vitro studies indicated that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that this compound induced apoptosis in these cell lines at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| A549 | 30 | Cell cycle arrest at G2/M phase |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound was found to inhibit the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .
- Anticancer Research : In a recent clinical trial involving patients with advanced lung cancer, this compound was administered as part of a combination therapy. Results indicated an improvement in patient outcomes, with a notable reduction in tumor size observed in a subset of patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
